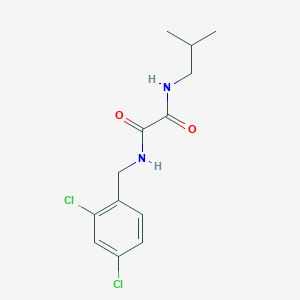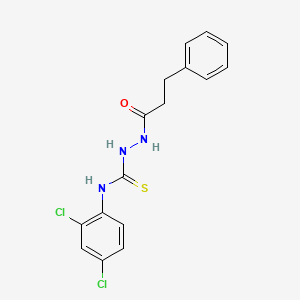
N-(2,4-dichlorobenzyl)-N'-isobutylethanediamide
Vue d'ensemble
Description
N-(2,4-dichlorobenzyl)-N'-isobutylethanediamide, also known as DBNE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DBNE is a white crystalline powder with a molecular formula of C16H23Cl2N3 and a molecular weight of 329.29 g/mol.
Mécanisme D'action
The mechanism of action of N-(2,4-dichlorobenzyl)-N'-isobutylethanediamide is not well understood, but it is believed to act by disrupting the cell membrane of microorganisms, leading to their death. N-(2,4-dichlorobenzyl)-N'-isobutylethanediamide has been shown to inhibit the growth of various microorganisms such as bacteria, fungi, and viruses.
Biochemical and Physiological Effects:
N-(2,4-dichlorobenzyl)-N'-isobutylethanediamide has been shown to have low toxicity and is generally considered safe for use in various applications. However, high doses of N-(2,4-dichlorobenzyl)-N'-isobutylethanediamide can cause irritation to the skin, eyes, and respiratory system. N-(2,4-dichlorobenzyl)-N'-isobutylethanediamide has been shown to have no significant effects on the liver and kidney function of animals.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2,4-dichlorobenzyl)-N'-isobutylethanediamide is its broad-spectrum antimicrobial activity, which makes it effective against a wide range of microorganisms. N-(2,4-dichlorobenzyl)-N'-isobutylethanediamide is also relatively easy and inexpensive to synthesize, making it a cost-effective option for various applications. However, one of the main limitations of N-(2,4-dichlorobenzyl)-N'-isobutylethanediamide is its low solubility in water, which can limit its effectiveness in some applications.
Orientations Futures
There are several future directions for research on N-(2,4-dichlorobenzyl)-N'-isobutylethanediamide. One area of research is the development of new formulations of N-(2,4-dichlorobenzyl)-N'-isobutylethanediamide for various applications. Another area of research is the investigation of the mechanism of action of N-(2,4-dichlorobenzyl)-N'-isobutylethanediamide to better understand its antimicrobial activity. Additionally, research can be conducted on the environmental impact of N-(2,4-dichlorobenzyl)-N'-isobutylethanediamide and its potential use as a water treatment agent. Finally, further studies can be conducted on the toxicity of N-(2,4-dichlorobenzyl)-N'-isobutylethanediamide to determine its safety for use in various applications.
Conclusion:
In conclusion, N-(2,4-dichlorobenzyl)-N'-isobutylethanediamide is a chemical compound with potential applications in various fields such as medicine, agriculture, and environmental science. N-(2,4-dichlorobenzyl)-N'-isobutylethanediamide possesses broad-spectrum antimicrobial activity and has been shown to be relatively safe for use in various applications. Further research is needed to fully understand the mechanism of action of N-(2,4-dichlorobenzyl)-N'-isobutylethanediamide and its potential applications in various fields.
Applications De Recherche Scientifique
N-(2,4-dichlorobenzyl)-N'-isobutylethanediamide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and environmental science. In medicine, N-(2,4-dichlorobenzyl)-N'-isobutylethanediamide has been shown to possess antimicrobial, antifungal, and antiviral properties. It has been used as an active ingredient in various pharmaceutical formulations such as mouthwash, throat lozenges, and topical creams. In agriculture, N-(2,4-dichlorobenzyl)-N'-isobutylethanediamide has been used as a fungicide and insecticide to protect crops from various pests and diseases. In environmental science, N-(2,4-dichlorobenzyl)-N'-isobutylethanediamide has been used as a water treatment agent to remove pollutants from contaminated water.
Propriétés
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-N'-(2-methylpropyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2N2O2/c1-8(2)6-16-12(18)13(19)17-7-9-3-4-10(14)5-11(9)15/h3-5,8H,6-7H2,1-2H3,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OECPBYIKJCXCAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(=O)NCC1=C(C=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-ethyl-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B4792809.png)
![2-(diethylamino)ethyl 4-{[(1-ethyl-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]amino}benzoate](/img/structure/B4792817.png)
![3-(4-chlorophenyl)-2-[(3-methoxybenzyl)thio]-4(3H)-quinazolinone](/img/structure/B4792821.png)
![2-{4-[(ethylamino)carbonothioyl]-1-piperazinyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B4792828.png)
![2,3,4,5,12,13,14,15-octahydro-1H,10H,11H-cyclohepta[4,5]thieno[2,3-d]cyclohepta[4',5']thieno[2',3':4,5]pyrimido[1,6-a]pyrimidin-10-one](/img/structure/B4792837.png)
![ethyl 1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-4-(2-phenylethyl)-4-piperidinecarboxylate](/img/structure/B4792840.png)
![N-{4-[(2-fluorobenzoyl)amino]phenyl}-2,4-dimethoxybenzamide](/img/structure/B4792848.png)

![4-({[(3-chloro-4-fluorophenyl)amino]carbonothioyl}amino)benzamide](/img/structure/B4792869.png)

![4-butyl-7-[2-(4-chlorophenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B4792879.png)

![3-[(2-methoxy-4-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B4792905.png)